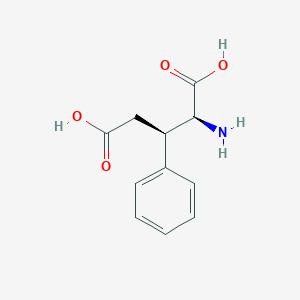
(3R)-3-Phenyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Phenyl-L-glutamic acid is a non-proteinogenic amino acid with a unique structure that includes a phenyl group attached to the third carbon of the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Phenyl-L-glutamic acid typically involves the enantioselective introduction of the phenyl group to the glutamic acid backbone. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the enantioselective introduction of amino and hydroxy groups to olefinic acids through asymmetric epoxidation, dihydroxylation, or aminohydroxylation can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Phenyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenyl derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R)-3-Phenyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (3R)-3-Phenyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can enhance binding affinity and specificity, making it a valuable tool in drug design and development. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Phenylglycidic acid: Another non-proteinogenic amino acid with a similar structure but different stereochemistry.
(2R,3S)-Phenylisoserine: A compound used in the synthesis of taxoids and other cytostatics.
Uniqueness
(3R)-3-Phenyl-L-glutamic acid is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of chiral drugs and as a tool in biochemical research .
Propriétés
Numéro CAS |
112419-82-6 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16)/t8-,10+/m1/s1 |
Clé InChI |
UXEDFOHTFRNIJS-SCZZXKLOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


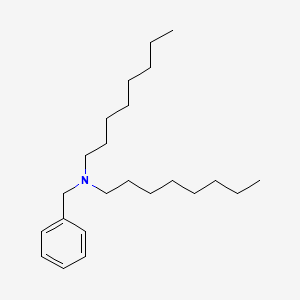
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
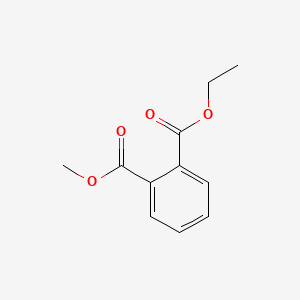
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)

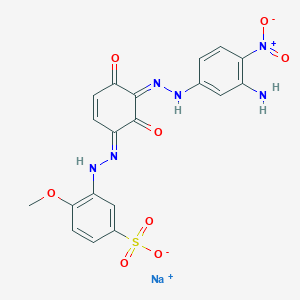
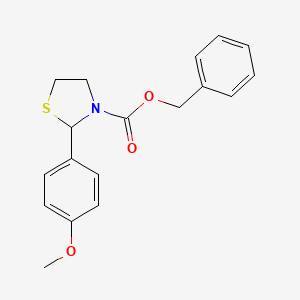
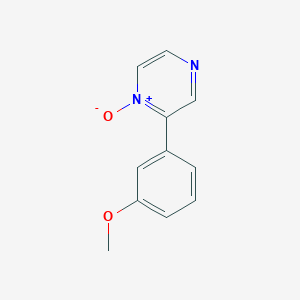

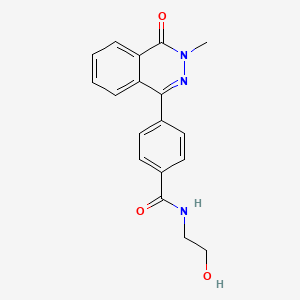
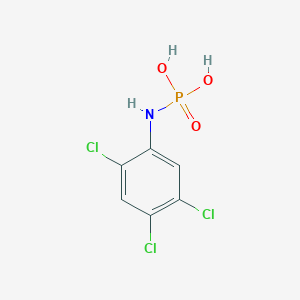


![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
